molecular formula C8H6Cl4O B14019541 2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol

2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol

Cat. No.: B14019541
M. Wt: 259.9 g/mol
InChI Key: YDVYZQPMHZWCHP-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H6Cl4O It is characterized by the presence of two chlorine atoms on the ethyl group and two chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol typically involves the chlorination of 1-(3,5-dichlorophenyl)ethanol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction temperature and solvent choice play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The crude product is then purified using distillation or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C8H6Cl4O

Molecular Weight

259.9 g/mol

IUPAC Name

2,2-dichloro-1-(3,5-dichlorophenyl)ethanol

InChI

InChI=1S/C8H6Cl4O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,7-8,13H

InChI Key

YDVYZQPMHZWCHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(Cl)Cl)O

Origin of Product

United States

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